N-benzyl-7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-7-chloro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-12-15(20(26)23-11-13-5-3-2-4-6-13)10-17-19(25)16-9-14(22)7-8-18(16)27-21(17)24-12/h2-10H,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFIPGBIQUHHFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=O)C3=C(C=CC(=C3)Cl)OC2=N1)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the chromeno[2,3-b]pyridine core through cyclization reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, solvents, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromeno[2,3-b]pyridine derivatives.
Scientific Research Applications
N-benzyl-7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional Group Analysis
Carboxamide vs. Carboxylate
- The benzyl carboxamide in the target compound improves membrane permeability compared to carboxylate esters (e.g., compounds in ), which are more polar and prone to hydrolysis .
- Tetrazole-containing analogs (e.g., ) exhibit bioisosteric replacement of carboxylates, enhancing metabolic stability while retaining hydrogen-bonding capacity.
Halogen and Alkyl Substituents
- 7-Chloro (target) vs.
- 7-Isobutyl/isopropyl (): Alkyl groups increase lipophilicity, favoring hydrophobic interactions but reducing aqueous solubility.
Biological Activity
N-benzyl-7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide (CAS No. 338778-91-9) is a synthetic compound belonging to the chromeno-pyridine class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly in the fields of neuroprotection and cancer treatment.
- Molecular Formula : C21H15ClN2O3
- Molecular Weight : 378.81 g/mol
- Structure : The compound features a chromeno-pyridine scaffold, which is known for its diverse pharmacological properties.
Neuroprotective Properties
Recent studies have highlighted the neuroprotective potential of compounds related to this compound. Research indicates that derivatives of this compound can act as inhibitors of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. Specifically, the compound has shown selective inhibition towards MAO-B, which is beneficial in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
Key Findings :
- MAO Inhibition : Compounds similar to N-benzyl-7-chloro-2-methyl-5-oxo have demonstrated IC50 values in the low micromolar range against MAO-B, indicating strong inhibitory activity .
- Neuroprotective Effects : In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced apoptosis, suggesting their potential as neuroprotectants .
Anticancer Activity
The anticancer properties of N-benzyl-7-chloro-2-methyl-5-oxo have also been explored. Preliminary studies indicate that it may inhibit tumor growth in various cancer cell lines.
Case Studies :
- Cell Line Studies : In vitro testing against breast (MCF-7), colon (HCT116), and ovarian (SK-OV-3) cancer cell lines revealed significant antiproliferative effects, with some derivatives achieving IC50 values below 10 μM .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and inhibition of cell cycle progression, although further studies are needed to elucidate the exact pathways involved .
Structure–Activity Relationship (SAR)
The biological activity of N-benzyl-7-chloro-2-methyl-5-oxo is closely related to its structural features. Variations in substituents on the chromeno-pyridine scaffold significantly affect its potency and selectivity.
| Substituent | Effect on MAO-B Inhibition | Effect on Anticancer Activity |
|---|---|---|
| Benzyl group | Increased potency | Enhanced cytotoxicity |
| Chlorine at C7 | Essential for activity | Moderate impact on selectivity |
| Methyl at C2 | Contributes to lipophilicity | Improves cellular uptake |
Q & A
Q. How can computational phasing tools improve X-ray structure determination for novel derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
